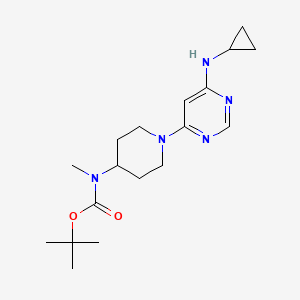

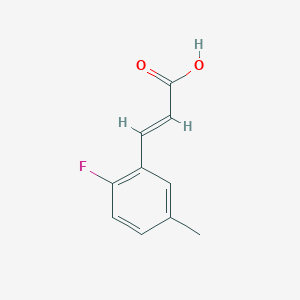

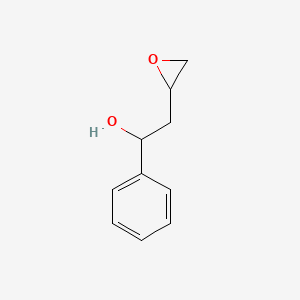

![molecular formula C12H10ClFN2O2 B2993174 Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 1181467-86-6](/img/structure/B2993174.png)

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular weight of 268.67 . It is also known by its IUPAC name, ethyl (2E)-3-(4-chloro-2-fluoroanilino)-2-cyano-2-propenoate .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The boiling point is predicted to be 299.1±25.0 °C . More specific physical and chemical properties would require additional information or analysis.Scientific Research Applications

Crystal Packing and Nonhydrogen Bonding Interactions

Research on compounds structurally related to ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has revealed their unique crystal packing interactions, emphasizing the role of nonhydrogen bonding interactions such as N⋯π and O⋯π in the organization of crystal structures. For instance, ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates a rare occurrence of N⋯π interaction, along with C–H⋯N and C–H⋯O hydrogen bonds, forming a unique zigzag double-ribbon structure in its crystal packing (Zhang, Wu, & Zhang, 2011). Additionally, an unusual C⋯π interaction of non-hydrogen bond type has been identified in a related compound, showcasing the significance of electrostatic interactions in the molecular architecture of these substances (Zhang, Tong, Wu, & Zhang, 2012).

Synthesis and Chemical Reactions

The synthesis and reactions of compounds akin to ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate offer valuable insights into their chemical properties and potential applications. The preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate through the reaction of lithium salt of ethyl cyanoacetate with specific reagents demonstrates the intricate chemical pathways that can be employed to synthesize these compounds. The resultant compound exhibits significant structural features, such as the existence of the enamine tautomer and the formation of bifurcated hydrogen bonds, indicating its potential utility in various chemical and pharmacological studies (Johnson et al., 2006).

Supramolecular Assembly and Structural Analysis

The supramolecular assembly of related compounds highlights the complexity and versatility of their molecular structures. A detailed study on the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showcases a three-dimensional supramolecular network governed by various noncovalent interactions, including hydrogen bonds and π⋯π stacking interactions. These interactions play a crucial role in stabilizing the self-assembly process and the molecular conformation, providing a foundation for developing materials with specific physical and chemical properties (Matos et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Similar precautions may apply to Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate, but specific safety data for this compound was not found in the search results.

properties

IUPAC Name |

ethyl (E)-3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSDKFWEZPOPE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

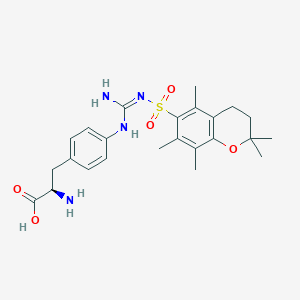

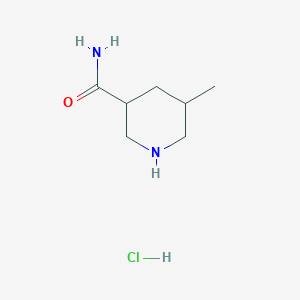

![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)

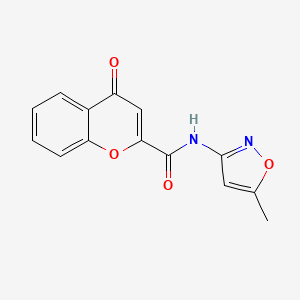

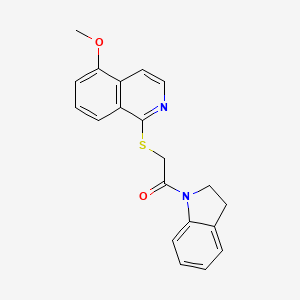

![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)

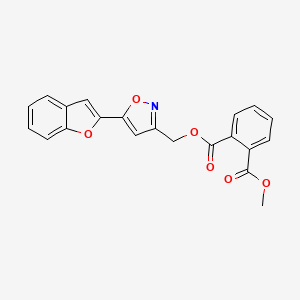

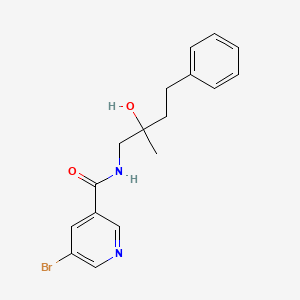

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993110.png)